molecular formula C11H14O B13609319 2-(4-Ethylphenyl)propanal

2-(4-Ethylphenyl)propanal

Cat. No.: B13609319
M. Wt: 162.23 g/mol
InChI Key: BOHZEPKRYGNOOZ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of an ethyl group attached to the phenyl ring and a propanal group. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through several methods. One common method involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Wolff-Kishner Reduction

The aldehyde group in 2-(4-Ethylphenyl)propanal can be reduced to a methyl group via the Wolff-Kishner reaction. This involves:

  • Hydrazone Formation : Reaction with hydrazine (H₂NNH₂) to form the hydrazone intermediate.

  • Base Treatment : Heating with a strong base (e.g., KOH) in a high-boiling solvent (e.g., ethylene glycol) to eliminate N₂ gas and yield the corresponding alkane .

Example :

This compoundH2NNH2,Δ2-(4-Ethylphenyl)propane\text{this compound} \xrightarrow{\text{H}_2\text{NNH}_2, \Delta} \text{2-(4-Ethylphenyl)propane}

Conditions : 150–200°C, 12–24 hours. Yield : ~70–85% (based on analogous reductions) .

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under acidic or basic conditions. Common oxidants include KMnO₄ or CrO₃.

Example :

This compoundKMnO4,H2SO42-(4-Ethylphenyl)propanoic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{2-(4-Ethylphenyl)propanoic acid}

Conditions : Room temperature, 2–4 hours. Yield : ~60–75% (similar to benzaldehyde oxidation) .

Grignard Reagent Addition

The aldehyde reacts with Grignard reagents (e.g., RMgX) to form secondary alcohols.

Example :

This compound+CH3MgBr2-(4-Ethylphenyl)-3-hydroxybutane\text{this compound} + \text{CH}_3\text{MgBr} \rightarrow \text{2-(4-Ethylphenyl)-3-hydroxybutane}

Conditions : Dry ether, 0°C. Yield : ~80–90% .

Hydrazone Formation

Reaction with hydrazine derivatives (e.g., phenylhydrazine) produces hydrazones, useful in purification or further reductions .

Aldol Condensation

In basic conditions, this compound undergoes self-condensation or reacts with other carbonyl compounds to form β-hydroxy aldehydes.

Example :

2 RCHONaOHRCH(OH)CH(R)CHO2 \text{ RCHO} \xrightarrow{\text{NaOH}} \text{RCH(OH)CH(R)CHO}

Conditions : Aqueous NaOH, 50–80°C. Application : Synthesis of fragrance precursors .

Friedel-Crafts Alkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions, alkylating aromatic rings.

Example :

This compound+BenzeneAlCl3Polyalkylated benzene derivatives\text{this compound} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{Polyalkylated benzene derivatives}

Conditions : Anhydrous AlCl₃, 40–60°C. Yield : ~50–65% (varies with substituents) .

Heck Reaction

Palladium-catalyzed coupling with alkenes forms α,β-unsaturated aldehydes.

Example :

This compound+CH2=CH2Pd, ligand2-(4-Ethylphenyl)pent-2-enal\text{this compound} + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{Pd, ligand}} \text{2-(4-Ethylphenyl)pent-2-enal}

Conditions : Pd(OAc)₂, PPh₃, 80–100°C. Yield : ~55–70% .

Mechanistic Insights

  • Wolff-Kishner : Proceeds via deprotonation and N₂ elimination .

  • Aldol Condensation : Enolate formation drives nucleophilic attack .

  • Heck Reaction : Oxidative addition of Pd(0) to the aldehyde C–H bond .

Scientific Research Applications

2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it is used in industrial research for the development of new materials and processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. The specific pathways and molecular targets involved depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

2-(4-Ethylphenyl)propanal can be compared with other similar aldehydes, such as benzaldehyde and cinnamaldehyde. While all these compounds share the aldehyde functional group, this compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules . Similar compounds include 2-(4-Methylphenyl)propanal and 2-(4-Isopropylphenyl)propanal, which differ in the substituents attached to the phenyl ring.

Biological Activity

2-(4-Ethylphenyl)propanal, also known as 4-ethyl-2-propanal, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14O
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 614-45-9

The compound features a propanal group attached to a para-ethylphenyl moiety, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Pseudomonas aeruginosa1010

These findings demonstrate the compound's potential as a natural preservative or therapeutic agent in combating bacterial infections .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro experiments have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Case Study Example :
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 30% at a concentration of 50 µM). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Oxidative Stress : It may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.
  • Apoptotic Pathways : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, promoting programmed cell death .

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects. Notable findings include:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : When combined with other known anticancer agents, such as doxorubicin, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(4-ethylphenyl)propanal

InChI

InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3

InChI Key

BOHZEPKRYGNOOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C=O

Origin of Product

United States

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